molecular formula C12H12IN3OS B11062006 2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide

2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11062006
M. Wt: 373.21 g/mol
InChI Key: WVEYOHRCUARPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an iodine atom and an acetamide group linked to a phenyl ring with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by iodination to introduce the iodine atom at the 4-position.

    Acetamide Formation: The acetamide group is introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Substitution with Methylsulfanyl Phenyl Group: The final step involves the nucleophilic substitution reaction between the acetamide derivative and 2-(methylsulfanyl)phenylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its reactive iodine atom allows for further functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, which could be exploited for therapeutic purposes.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its unique structure may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the acetamide group could play crucial roles in binding to these targets, while the methylsulfanyl group might influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide: Similar structure but with a bromine atom instead of iodine.

    2-(4-chloro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide: Similar structure but with a chlorine atom instead of iodine.

    2-(4-fluoro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions, potentially offering unique advantages in specific applications, such as in radiolabeling for imaging studies or in reactions requiring heavy atom effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C12H12IN3OS

Molecular Weight

373.21 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C12H12IN3OS/c1-18-11-5-3-2-4-10(11)15-12(17)8-16-7-9(13)6-14-16/h2-7H,8H2,1H3,(H,15,17)

InChI Key

WVEYOHRCUARPOG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2C=C(C=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.